4-Nitrobenzenediazonium tetrafluoroborate
Overview
Description
4-Nitrobenzenediazonium tetrafluoroborate is an organic compound with the chemical formula C6H4BF4N3O2. It is a diazonium salt commonly used in organic synthesis and various analytical applications. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.
Mechanism of Action
Target of Action
4-Nitrobenzenediazonium tetrafluoroborate, also known as Fast Red GG, is a diazonium salt/diazo dye . It is commonly used for the histochemical detection of bilirubin and indolamines . Therefore, its primary targets are bilirubin and indolamines, which play crucial roles in the human body. Bilirubin is a yellow compound that occurs in the normal catabolic pathway that breaks down heme in vertebrates. Indolamines, on the other hand, are a type of monoamine neurotransmitter, the most notable of which is serotonin.
Mode of Action
The compound interacts with its targets (bilirubin and indolamines) through a process known as histochemical detection . In this process, the compound binds to these targets, resulting in a color change that can be detected under a microscope. This allows for the visualization of the presence and location of bilirubin and indolamines in a sample.
Pharmacokinetics
As a diazonium salt, it is soluble in acetonitrile and dimethyl sulfoxide , which may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the color change that occurs when it binds to bilirubin and indolamines . This allows for the visualization and detection of these compounds in a sample, providing valuable information for diagnostic purposes.
Action Environment
The compound is stable and incompatible with strong oxidizing agents, moisture, and strong bases . It should be stored at 2-8°C . These factors can influence the compound’s action, efficacy, and stability. For example, exposure to moisture or strong bases could potentially degrade the compound, reducing its efficacy. Similarly, storing the compound at inappropriate temperatures could affect its stability and, consequently, its performance in histochemical detection.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobenzenediazonium tetrafluoroborate is typically synthesized through the diazotization of 4-nitroaniline. The process involves the following steps:
Diazotization Reaction: 4-Nitroaniline is dissolved in an acidic medium, usually hydrochloric acid, and cooled to a low temperature (0-5°C). Sodium nitrite is then added to the solution, resulting in the formation of 4-nitrobenzenediazonium chloride.
Salt Formation: The diazonium chloride is then treated with tetrafluoroboric acid, leading to the precipitation of this compound as a solid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in batch reactors with precise temperature and pH control.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other nucleophiles such as halides, hydroxides, or cyanides.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and cyanides (e.g., sodium cyanide). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners. The reactions are usually conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The major product is 4-aminobenzenediazonium tetrafluoroborate.
Scientific Research Applications
4-Nitrobenzenediazonium tetrafluoroborate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a standard reagent for the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Analytical Chemistry: It is employed in the spectrophotometric determination of aromatic diisocyanates and gallic acid.
Biological Studies: It is used as a dye for staining enterochromaffin cells and for the detection of bilirubin and indolamines.
Material Science: It is used for surface functionalization of materials such as carbon nanotubes and graphene, enhancing their properties for various applications.
Comparison with Similar Compounds
4-Nitrobenzenediazonium tetrafluoroborate can be compared with other diazonium salts such as:
4-Methoxybenzenediazonium tetrafluoroborate: Similar in structure but with a methoxy group instead of a nitro group. It is used in similar applications but has different reactivity due to the electron-donating nature of the methoxy group.
4-Chlorobenzenediazonium tetrafluoroborate: Contains a chlorine atom instead of a nitro group. It is also used in organic synthesis and analytical applications but has different reactivity patterns.
The uniqueness of this compound lies in its nitro group, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and analytical chemistry.
Properties
IUPAC Name |
4-nitrobenzenediazonium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3O2.BF4/c7-8-5-1-3-6(4-2-5)9(10)11;2-1(3,4)5/h1-4H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFULQCYCQAHYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14368-49-1 (Parent) | |
Record name | 4-Nitrobenzenediazonium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4060024 | |
Record name | Benzenediazonium, 4-nitro-, tetrafluoroborate(1-) | |
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Molecular Weight |
236.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 4-Nitrobenzenediazonium tetrafluoroborate | |
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CAS No. |
456-27-9 | |
Record name | 4-Nitrobenzenediazonium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Nitrobenzenediazonium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-nitro-, tetrafluoroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4-nitro-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobenzenediazonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.602 | |
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Record name | 4-NITROBENZENEDIAZONIUM TETRAFLUOROBORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UXO615R4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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